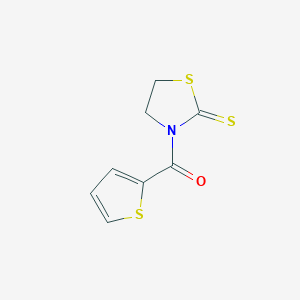

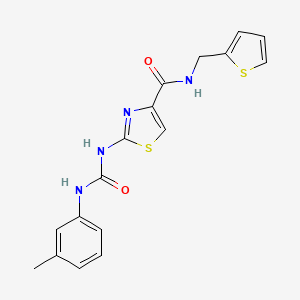

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

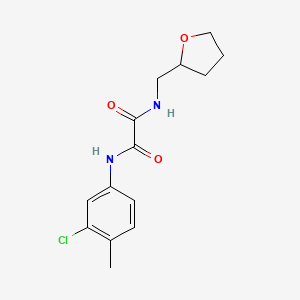

The compound seems to be a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

While specific synthesis methods for “3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione” were not found, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-thienylcarbonyl)thioacetanilides can be synthesized through condensation reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : The compound has been utilized in the synthesis of structurally complex molecules. For instance, it was involved in the formation of a compound with potential for crystal structure analysis, highlighting its utility in organic chemistry and materials science (Sun et al., 2006).

Desulfurization–Oxygenation Methods : Researchers have developed efficient methods for desulfurization–oxygenation of thiazolidine-2-thiones using propylene oxide and microwave irradiation. This indicates its potential in creating chiral thiazolidin-2-ones and oxazolidin-2-ones (Minor-Villar et al., 2012).

Quantum Chemical Study : Quantum chemical studies have been conducted on similar compounds, providing insights into their electronic structure and bond orders. Such studies are valuable for understanding the molecular properties of these compounds (Ye, 1998).

Chemoselectivity in Reactions : The thiazolidine-2-thione structure has been observed to exhibit chemoselectivity in certain reactions, such as N-acylation and S-alkylation, which is significant for organic synthesis (Fujita et al., 1981).

Colorimetric Reagent for Copper Detection : A derivative of thiazolidine-2-thione has been used as a colorimetric reagent for copper detection in water, demonstrating its application in analytical chemistry (Stiff, 1972).

Synthesis of Functionalized Thiazolidine-2-thiones : A novel multicomponent reaction involving primary amines, carbon disulfide, and γ-bromocrotonates has been used to synthesize thiazolidine-2-thiones, illustrating the compound's versatility in organic synthesis (Halimehjani et al., 2021).

Thermochemical Studies : Experimental and theoretical studies on the structures and enthalpies of formation of thiazolidine-2-thiones have provided valuable data for understanding their stability and reactivity (Roux et al., 2009).

Chiral Imide Auxiliaries in Medicinal Chemistry : Thiazolidine-2-thione auxiliaries have been reviewed for their applications in synthesizing various natural products, indicating their importance in medicinal chemistry (Morales-Nava & Olivo, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various cellular targets .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Compounds with similar structures have shown various effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Compounds with similar structures have been shown to have significant effects on cellular processes . For example, a naphthoquinone derivative with a 2-thienylcarbonyl group was found to reduce the viability and migration of HT-29 cells by causing G2/M arrest and changes in their transcriptome signature .

Molecular Mechanism

Similar compounds have been shown to exert their effects through various mechanisms, such as inducing oxidative stress, ferroptosis, and MAPK inhibition .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to interfere with the structure and function of microtubules, both in interphase and mitotic cells .

Metabolic Pathways

The metabolic pathways involving 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione are not well studied. Similar compounds have been shown to interact with various enzymes and cofactors .

Subcellular Localization

Similar compounds have been shown to have a dynamic distribution with components of the mitotic apparatus .

Propiedades

IUPAC Name |

(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGVXCMEPFZSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)